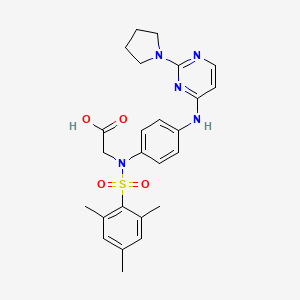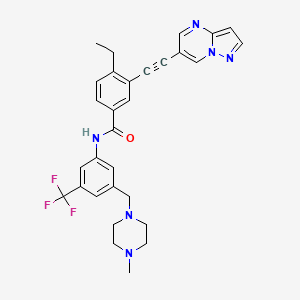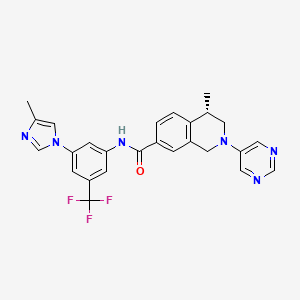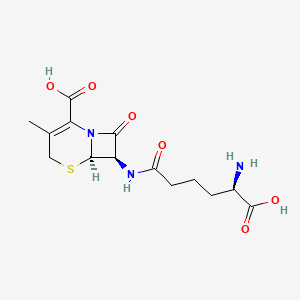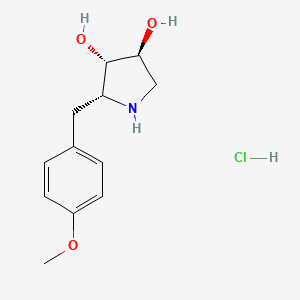
Dextranomer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dextranomer, also known by trade names Debrisan and Exudex, is a cicatrizant used in dressings for wound healing and in pharmaceutical products to treat fecal incontinence . It consists of dextran polymer chains cross-linked into a three-dimensional network .
Synthesis Analysis
Dextranomer is synthesized through a process called dextranolysis, which involves the breakdown of high-molecular-weight dextran into low-molecular-weight polysaccharides . This process is catalyzed by a type of hydrolase called dextranase .Molecular Structure Analysis
Dextranomer consists of dextran polymer chains that are cross-linked into a three-dimensional network . Dextranase enzymes join dextran’s α-1,6 glycosidic bonds to make glucose, exodextranases, or isomalto-oligosaccharides (endodextranases) .Chemical Reactions Analysis
The chemical reactions involving Dextranomer primarily involve the breakdown of high-molecular-weight dextran into low-molecular-weight polysaccharides, a process catalyzed by dextranase .Physical And Chemical Properties Analysis
Dextranomer is a hydrophilic dextran polymer. When applied to an exudating wound, it produces a ‘chromatographic like’ separation of constituents of the wound exudate and of other particles (e.g. bacteria, cellular debris) which may be found at the wound surface .科学研究应用
Dextranomer作为生物相容性填充剂
Dextranomer与稳定的透明质酸钠(dextranomer/透明质酸)结合后,可作为生物相容性填充剂。通过粘膜下注射给药,假设可以扩展肛管粘膜下层,改善肠道控制。临床研究表明,这种治疗方法在成人大便失禁患者中耐受性良好,并与症状改善相关(Hoy,2012)。
小儿葡聚糖酶在小儿膀胱输尿管反流中的应用
葡聚糖酶/透明质酸共聚物已被用于小儿膀胱输尿管反流的内窥镜治疗。研究显示其有效性和安全性,长期随访显示对治疗效果积极的患者没有恶化(Läckgren等,2001)。
葡聚糖酶在纳米粒生物医学应用中的作用
由于其生物相容性和可降解性,葡聚糖已被用于开发葡聚糖纳米粒用于生物医学应用。其溶解性和无毒性使其适用于纳米医学、药物传递和成像系统(Banerjee & Bandopadhyay, 2016)。
葡聚糖酶在药物传递系统中的应用
葡聚糖的用途延伸到药物传递系统,通过改性以改善亲水性和对温度、pH值和离子强度的敏感性等性质。这种改进扩大了其在基因转染和药物传递中的应用(Huang & Huang, 2018)。
葡聚糖酶在尿控改善中的作用
对于因神经源性和结构性原因导致尿失禁的小儿患者,葡聚糖酶/透明质酸共聚物已被用于增加膀胱出口阻力,从而改善干燥和膀胱容量(Caione & Capozza, 2002)。
葡聚糖酶在鼻咽不全中的作用
葡聚糖酶/透明质酸共聚物植入物已被用于治疗鼻咽不全。这些植入物注射到后鼻咽区域,在治疗后的影像研究中可以被识别(Brinjikji, Cofer, & Lane, 2015)。
葡聚糖酶在酸响应药物传递中的作用
经过乙缩醛基团改性的葡聚糖已被开发用于酸响应药物传递应用。这种改性允许pH敏感微粒降解和有效药物释放(Bachelder et al., 2008)。
作用机制
安全和危害
Dextranomer is contraindicated in patients with active inflammatory bowel disease, immunodeficiency disorders or ongoing immunosuppressive therapy, previous radiation treatment to the pelvic area, significant mucosal or full thickness rectal prolapse, active anorectal conditions including abscess, fissures, sepsis, bleeding, proctitis, or other infections, anorectal atresia, tumors, or malformation, rectocele, allergy to hyaluronic acid-based products, rectal varices, and presence of existing implant (other than Solesta) in the anorectal region .
未来方向
The future directions of Dextranomer could involve its potential use in microbial growth and metabolic processes. The utilization of dextranase hydrolysates can facilitate the breakdown of dextran, thereby eliminating potential impediments and generating more conducive circumstances for the fermentation procedure .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dextranomer involves the reaction of dextran with epichlorohydrin and sodium hydroxide.", "Starting Materials": [ "Dextran", "Epichlorohydrin", "Sodium hydroxide", "Water" ], "Reaction": [ "Dextran is dissolved in water to form a solution.", "Epichlorohydrin is added to the solution and the pH is adjusted to alkaline using sodium hydroxide.", "The reaction mixture is stirred at a specific temperature for a specific time.", "The resulting product is filtered, washed and dried to obtain Dextranomer." ] } | |
CAS 编号 |
56087-11-7 |
产品名称 |
Dextranomer |
IUPAC 名称 |
None |
InChI |
None |
InChI 键 |
None |
SMILES |
O1[C@@H]([C@@H](O)[C@@H]([C@H](O)[C@H]1O*)O)CO[C@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)OCC(CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O*)O)O)O)CO[C@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)C*)O)CO[C@H]1O[C@H](C*)[C@@H](O)[C@@H](O)[C@H]1O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Dextranomer; Debrisan; Dextranomere; Dextranomero; Dextranomerum. |
产品来源 |
United States |
Q & A
Q1: How does dextranomer interact with wounds to promote healing?
A1: Dextranomer possesses a high molecular weight and a porous structure, enabling it to absorb exudate and create a moist wound environment conducive to healing. [] It also interacts with and traps bacteria, contributing to a cleaner wound bed. []
Q2: What are the downstream effects of dextranomer in wound healing?
A2: By absorbing exudate, dextranomer helps reduce wound edema and promote autolytic debridement, ultimately contributing to faster wound closure. [, ]
Q3: What is the molecular formula and weight of dextranomer?
A3: The specific molecular formula and weight of dextranomer can vary depending on the degree of cross-linking and the manufacturing process. It is essentially a complex polysaccharide composed of glucose units linked predominantly by α-1,6-glycosidic bonds.
Q4: Is there any spectroscopic data available for dextranomer?
A4: While specific spectroscopic data for dextranomer is not extensively detailed in the provided research, techniques like infrared spectroscopy can be employed to characterize its structure, particularly the glycosidic bonds and functional groups.
Q5: How does dextranomer perform in moist environments?
A5: Dextranomer exhibits excellent compatibility with moist environments, readily absorbing wound exudate and maintaining a moist environment that promotes healing. [, ]
Q6: What are the applications of dextranomer under various conditions?
A6: Dextranomer's properties make it suitable for various applications like: * Treating chronic wounds, including venous leg ulcers and pressure ulcers. [, ] * Managing infected wounds. [, ] * Endoscopic treatment of VUR in children. [, ] * Bulking agent for urinary incontinence. [, ]
Q7: Does dextranomer possess any inherent catalytic properties?
A7: Dextranomer is not inherently catalytic. Its primary mechanism of action relies on its physical properties like porosity and absorbency.
Q8: Have any computational studies been conducted on dextranomer?
A8: While the provided research doesn't delve into computational studies, techniques like molecular dynamics simulations could be employed to understand dextranomer's behavior in various environments and potentially guide the development of modified dextranomer-based materials.
Q9: How does modifying the structure of dextranomer impact its properties?
A9: While specific structure-activity relationships are not extensively discussed in the provided research, altering dextranomer's cross-linking density could influence its degradation rate, swelling behavior, and overall efficacy.
Q10: What is the stability of dextranomer under various storage conditions?
A10: While specific stability data is not extensively detailed, dextranomer formulations are typically stable under recommended storage conditions.
Q11: Are there formulation strategies to improve dextranomer's properties?
A11: Combining dextranomer with other agents, such as hyaluronic acid, has been explored to enhance its properties and broaden its applications. [, , ]
Q12: Does the use of dextranomer comply with relevant SHE regulations?
A12: Dextranomer-based medical products are subject to stringent safety and efficacy regulations. Manufacturers and researchers must adhere to these guidelines to ensure the safe and ethical use of the material.
Q13: What is the ADME profile of dextranomer?
A13: As a locally administered agent, dextranomer is not systemically absorbed. It primarily exerts its effects locally at the site of application.
Q14: What in vitro and in vivo studies support the efficacy of dextranomer?
A14: Numerous studies have investigated the efficacy of dextranomer. * In vitro studies can assess its antibacterial properties and interaction with wound cells.* Animal models, often using induced wounds, evaluate healing rates, infection control, and tissue response. []* Clinical trials in humans have demonstrated its efficacy in managing chronic wounds and treating VUR. [, ]
Q15: What are the known side effects associated with dextranomer?
A15: Dextranomer is generally well-tolerated. Some individuals may experience mild, transient side effects like local irritation or allergic reactions. []
Q16: Can dextranomer be used in drug delivery systems?
A16: While not extensively explored in the provided research, dextranomer's biocompatibility and biodegradability make it a potential candidate for developing targeted drug delivery systems, particularly for wound healing applications.
Q17: How is dextranomer quantified in biological samples?
A17: As a locally administered agent, dextranomer quantification in biological samples is not typically required.
Q18: What is the environmental impact of dextranomer disposal?
A18: Dextranomer is biodegradable, minimizing its environmental impact.
Q19: How does the solubility of dextranomer impact its applications?
A19: Dextranomer's water-absorbing capacity, rather than its solubility, is key to its function in wound healing and other applications.
Q20: What are some alternatives to dextranomer in wound care?
A20: Alternatives to dextranomer in wound care include:* Alginate dressings []* Hydrocolloid dressings []* Honey-based wound care products []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



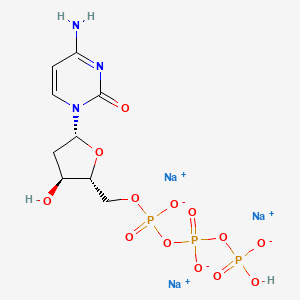
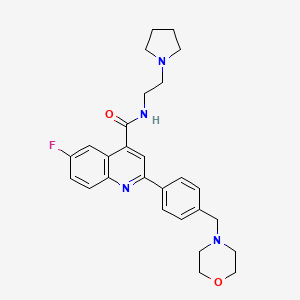
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B607005.png)
